N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a structurally complex molecule featuring a polycyclic core with fused oxa- and triaza-rings, a hydroxymethyl group at position 11, and a 4-methoxyphenyl substituent at position 5. The acetamide moiety is substituted with a 3-chloro-4-methoxyphenyl group, distinguishing it from analogs with alternative aromatic substituents (e.g., 2-methylphenyl in ) . Structural determination of such compounds often employs X-ray crystallography refined via programs like SHELXL, a standard tool in small-molecule analysis .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O5S/c1-15-25-20(17(13-34)12-30-15)11-21-27(38-25)32-26(16-4-7-19(36-2)8-5-16)33-28(21)39-14-24(35)31-18-6-9-23(37-3)22(29)10-18/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXJQUKWNWRIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC(=C(C=C5)OC)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as crystallization and chromatography, are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure and Substituent Variations
The target compound shares a tricyclic core with analogs such as 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (). Key differences lie in the acetamide substituents:
- Target compound : 3-chloro-4-methoxyphenyl (electron-withdrawing Cl and electron-donating OMe groups).
- Analog : 2-methylphenyl (electron-donating Me group).
These substituents influence electronic properties, solubility, and intermolecular interactions (e.g., hydrogen bonding) .
NMR Spectral Comparisons
highlights that substituent changes in analogous compounds lead to measurable NMR chemical shift differences in specific regions (e.g., protons near position 29–36 and 39–44). For example, replacing a hydroxymethyl group with a methyl group in the tricyclic core alters the chemical environment, causing upfield or downfield shifts in adjacent protons . Such data are pivotal for confirming structural modifications and predicting reactivity.
Computational Structure Comparison
Graph-based methods () and molecular networking () enable quantitative comparisons of structural similarity. The target compound’s unique chloro-methoxy substitution pattern would yield a distinct "fingerprint" in bit-vector or graph representations, clustering it separately from analogs with alkyl or simpler aryl groups .
Bioactivity and Functional Group Correlations
demonstrates that structurally related compounds cluster into bioactivity groups based on shared functional motifs. For example:
- Chloro-substituted analogs : Often associated with enhanced antimicrobial or anticancer activity due to increased electrophilicity and membrane permeability.
- Methoxy-substituted analogs : May exhibit anti-inflammatory or kinase-inhibitory effects via hydrogen bonding with active-site residues.
The target compound’s dual chloro-methoxy substitution could synergize these effects, though empirical validation is required. Molecular networking () further predicts bioactivity by matching fragmentation patterns (e.g., MS/MS spectra) to known bioactive clusters .
Data Tables and Research Findings
Table 1: Structural and Functional Comparison of Target Compound and Analogs
Table 2: Impact of Substituents on NMR Chemical Shifts (Based on )
| Proton Region | Target Compound (ppm) | Analog (ppm) | Shift Difference | Probable Cause |
|---|---|---|---|---|
| 29–36 | δ 7.2–7.5 | δ 6.9–7.1 | Δ +0.3 | Chloro group deshielding |
| 39–44 | δ 4.1–4.3 | δ 3.8–4.0 | Δ +0.2 | Methoxy group anisotropy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
